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Compound of Interest

Compound Name:
3-Amino-2-(4-bromobenzoyl)-6-

nitrobenzofuran

Cat. No.: B1273341 Get Quote

Introduction

3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is a highly functionalized heterocyclic

compound with significant potential in medicinal chemistry and materials science. Its molecular

architecture, featuring a benzofuran core substituted with amino, nitro, and bromobenzoyl

groups, makes it a versatile building block for the synthesis of more complex molecules. The

presence of these distinct functional groups allows for a wide range of chemical modifications,

enabling the development of novel compounds with tailored properties.

This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly in

the design and development of anti-cancer agents, where its structure can effectively interact

with biological targets. Furthermore, its electronic properties make it a candidate for

applications in materials science, including the development of fluorescent probes for biological

imaging and advanced materials for organic electronics. The nitro group can enhance the

compound's reactivity, facilitating the creation of derivatives with potentially improved biological

activity.

This document provides a proposed protocol for the synthesis of 3-Amino-2-(4-
bromobenzoyl)-6-nitrobenzofuran and summarizes its key chemical and physical properties.
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The key properties of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran are summarized in

the table below for quick reference.

Property Value Reference

IUPAC Name
(3-Amino-6-nitrobenzofuran-2-

yl)(4-bromophenyl)methanone

CAS Number 351003-26-4

Molecular Formula C₁₅H₉BrN₂O₄

Molecular Weight 361.15 g/mol

Appearance Light red powder

Melting Point 280-284 °C

Purity ≥ 99% (HPLC)

Storage Conditions Store at 0-8 °C

Experimental Protocols
Proposed Synthesis of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran

Disclaimer: The following is a hypothetical protocol based on established principles of

benzofuran synthesis, specifically the reaction of a substituted phenol with an α-haloketone

followed by an intramolecular Thorpe-Ziegler type cyclization. This procedure has not been

experimentally validated from the cited literature and should be adapted and optimized under

appropriate laboratory conditions.

Reaction Scheme:

The proposed two-step, one-pot synthesis involves the O-alkylation of 2-hydroxy-4-

nitrobenzonitrile with p-bromophenacyl bromide, followed by a base-catalyzed intramolecular

cyclization to yield the target compound.

Step 1: 2-hydroxy-4-nitrobenzonitrile + p-bromophenacyl bromide → 2-(2-(4-

bromobenzoyl)methoxy)-4-nitrobenzonitrile (Intermediate) Step 2: Intermediate → 3-Amino-2-
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(4-bromobenzoyl)-6-nitrobenzofuran

Materials and Reagents:

2-Hydroxy-4-nitrobenzonitrile

p-Bromophenacyl bromide (2-bromo-1-(4-bromophenyl)ethanone)

Potassium Carbonate (K₂CO₃), anhydrous

1,8-Diazabicycloundec-7-ene (DBU) or Sodium Ethoxide (NaOEt)

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate (EtOAc)

Hexane

Deionized water

Equipment:

Round-bottom flask with a magnetic stirrer

Reflux condenser

Heating mantle with temperature control

Inert atmosphere setup (Nitrogen or Argon)

Standard laboratory glassware for work-up and purification

Rotary evaporator

Thin-layer chromatography (TLC) apparatus

Silica gel for column chromatography

Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-hydroxy-4-

nitrobenzonitrile (1.0 eq), p-bromophenacyl bromide (1.05 eq), and anhydrous potassium

carbonate (1.5 eq).

O-Alkylation: Add anhydrous DMF to the flask to dissolve the reactants. Stir the mixture at

room temperature (approx. 25 °C) for 12-16 hours. The reaction progress can be monitored

by TLC by observing the consumption of the starting phenol.

Intramolecular Cyclization: Once the initial O-alkylation is complete (as indicated by TLC),

cool the reaction mixture to 0 °C in an ice bath. Slowly add a strong, non-nucleophilic base

such as DBU (1.2 eq) or a solution of sodium ethoxide (1.2 eq) to catalyze the Thorpe-

Ziegler cyclization of the nitrile group.

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an

additional 4-6 hours. Monitor the formation of the product by TLC.

Work-up: Upon completion, pour the reaction mixture into a beaker of cold deionized water

with stirring. A precipitate of the crude product should form.

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with deionized

water, followed by a small amount of cold ethyl acetate or ethanol to remove impurities.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent system (e.g., ethanol/DMF) or by column chromatography on silica gel using a

gradient of ethyl acetate in hexane as the eluent.

Drying and Characterization: Dry the purified product under vacuum. Characterize the final

compound using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its

identity and purity.

Mandatory Visualization
The following diagrams illustrate the proposed synthesis pathway and a potential workflow for

the application of the synthesized compound in drug discovery.
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Proposed Synthesis of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran

Starting Materials

Reagents & Conditions

2-Hydroxy-4-nitrobenzonitrile

1. K2CO3, DMF, 25°C
2. DBU, 0°C to 25°C

p-Bromophenacyl bromide

3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran

One-pot Reaction

Click to download full resolution via product page

Caption: Proposed one-pot synthesis pathway for the target compound.
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Role in Drug Discovery Workflow
Synthesis of Core Scaffold

(3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran)

Chemical Derivatization
(Modification of Amino/Nitro/Aryl groups)

Creation of Compound Library

High-Throughput Screening
(Biological Assays)

Hit Identification

Lead Optimization
(SAR Studies)

Preclinical Candidate

Click to download full resolution via product page

Caption: Application of the title compound in a drug discovery workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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